molecular formula C5H9Cl B146958 1-Chloro-3-methyl-2-butene CAS No. 503-60-6

1-Chloro-3-methyl-2-butene

Cat. No. B146958
CAS RN: 503-60-6
M. Wt: 104.58 g/mol
InChI Key: JKXQKGNGJVZKFA-UHFFFAOYSA-N
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Description

1-Chloro-3-methyl-2-butene is a chlorinated hydrocarbon that is structurally related to butadiene and isoprene derivatives. It is a compound of interest due to its potential as a functionalized isoprene unit and its relevance in various chemical reactions and polymerization processes.

Synthesis Analysis

The synthesis of related chlorinated butenes has been explored through electrooxidative methods. For instance, 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene was prepared with a good yield by electrooxidative double ene-type chlorination of 1-(4-chlorophenoxy)-3-methyl-2-butene . This process was conducted at room temperature using a two-layer solvent system and acids like HCl, H2SO4, and H3PO4, with platinum foils as electrodes. The functional group present in the molecule significantly affects the outcome of the reaction, leading to various products .

Molecular Structure Analysis

The molecular structure of 3-chloro-1-butene, a compound similar to 1-Chloro-3-methyl-2-butene, has been studied using electron diffraction and computational methods. The most stable conformer has a hydrogen atom eclipsing the double bond, and the presence of other conformers has been suggested . These studies provide insights into the conformational preferences of chlorinated butenes, which are important for understanding their reactivity and properties.

Chemical Reactions Analysis

The reactivity of chlorinated butenes can be quite diverse. For example, the reaction of disilyne with cis- and trans-butenes resulted in stereospecific addition, producing cis- and trans-3,4-dimethyl-1,2-disilacyclobutenes . This indicates that chlorinated butenes can participate in cycloaddition reactions, which are useful in synthetic chemistry. Additionally, the bioactivation of 1-chloro-2-hydroxy-3-butene, a metabolite of 1,3-butadiene, involves conversion to chlorinated epoxides and ketones mediated by cytochrome P450s . This bioactivation is relevant for understanding the metabolic pathways and potential toxicity of chlorinated butenes.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated butenes are influenced by their molecular structure. The electron diffraction study of 3-chloro-1-butene revealed specific bond lengths and angles that define its geometry . These structural parameters are crucial for predicting the physical properties such as boiling point, solubility, and reactivity. The cationic polymerization of 3-chloro-3-methyl-1-butene showed that the polymer structure is affected slightly by temperature changes, indicating the stability of the resulting polymer .

Scientific Research Applications

Electrochemical Preparations and Reactions

  • 1-Chloro-3-methyl-2-butene is used in electrooxidative chlorination reactions. For instance, Uneyama et al. (1983) demonstrated its role in the preparation of functionalized isoprene units, highlighting its utility in organic synthesis (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).

Catalysis and Isomerization

  • It acts as a substrate in catalyzed reactions. For instance, Freidlin, Kopyttsev, and Nazarova (1973) explored its role in hydrogenation and isomerization processes, indicating its versatility in chemical transformations (Freidlin, Kopyttsev, & Nazarova, 1973).

Polymerization Studies

  • The compound is involved in polymerization studies. Kennedy, Borzel, Naegele, and Squires (1966) investigated its cationic polymerization, providing insights into polymer chemistry and structure (Kennedy, Borzel, Naegele, & Squires, 1966).

Reaction Mechanism Investigations

  • It is used in studies investigating reaction mechanisms. For example, Verkade, Vries, and Wepster (2010) examined its reaction with alkali metals in liquid ammonia, contributing to the understanding of organic reaction pathways (Verkade, Vries, & Wepster, 2010).

Environmental Chemistry Research

  • In environmental chemistry, its reactions with chlorine atoms were studied by Ezell et al. (2002), which has implications for understanding atmospheric chemistry and pollutant behavior (Ezell et al., 2002).

Advanced Material Synthesis

  • The compound also finds applications in the synthesis of advanced materials. Kinjo et al. (2007) explored its reactivity towards π-bonds, contributing to the field of material science (Kinjo, Ichinohe, Sekiguchi, Takagi, Sumimoto, & Nagase, 2007).

Intermediary in Organic Synthesis

Investigation of Reaction Kinetics

  • Its role in examining reaction kinetics is evident in studies like that by Kaiser, Donahue, Pala, Wallington, and Hurley (2007), who investigated its reactions with chlorine atoms, providing insights into kinetic processes (Kaiser, Donahue, Pala, Wallington, & Hurley, 2007).

Safety And Hazards

1-Chloro-3-methyl-2-butene is classified as a flammable liquid (Category 2), skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to keep away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

1-chloro-3-methylbut-2-ene
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InChI

InChI=1S/C5H9Cl/c1-5(2)3-4-6/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JKXQKGNGJVZKFA-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCl)C
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Molecular Formula

C5H9Cl
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DSSTOX Substance ID

DTXSID7060120
Record name 2-Butene, 1-chloro-3-methyl-
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Molecular Weight

104.58 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name 1-Chloro-3-methyl-2-butene
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Boiling Point

109 °C @ 760 MM HG
Record name 1-CHLORO-3-METHYL-2-BUTENE
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Solubility

INSOL IN WATER; SOL IN ALCOHOL, ETHER, ACETONE; VERY SOL IN CHLOROFORM
Record name 1-CHLORO-3-METHYL-2-BUTENE
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Density

0.9273 @ 20 °C/4 °C
Record name 1-CHLORO-3-METHYL-2-BUTENE
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Product Name

1-Chloro-3-methyl-2-butene

CAS RN

503-60-6
Record name 1-Chloro-3-methyl-2-butene
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Record name 1-chloro-3-methylbut-2-ene
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Record name 1-CHLORO-3-METHYL-2-BUTENE
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Synthesis routes and methods

Procedure details

The chlorination of isoprene under normal conditions is less than straightforward and results in the formation of a variety of products. In a simple addition reaction involving loss of one double bond, dichlorides are formed such as 1,4-dichloro-2-methyl-2-butene and 1,2-dichloro-2-methyl-3-butene. A competing reaction, however, is one of substitution rather than addition in which a hydrogen ion is given up resulting in the formation of monochlorides such as 2-chloromethyl-1,3-butadiene and 1-chloro-2-methyl-1,3-butadiene. The substitution reaction produces HCl as a by-product which in turn reacts with unreacted isoprene in an HCl addition reaction to give hydrochlorides or monochlorobutenes such as 1-chloro-3-methyl-2-butene and 2-chloro-2-methyl-3-butene. In the preparation of the dichloride addition products, the formation of these monochloride substitution and HCl addition products constitutes an undesirable loss. Chlorination under conditions reported in the literature was found to result in discouragingly low weight yields of the 1,4- and 1,2-dichlorides, e.g., less than 50-60%, based on the weight of isoprene consumed. On a theory yield basis, which is moles of dichloride product per mole of isoprene consumed, this amounts to a yield of less than about 25-30%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
273
Citations
SS Yufit, IA Esikova - Bulletin of the Academy of Sciences of the USSR …, 1983 - Springer
… We had established previously [1, 2] that the rate of alkylation of acetone (HA) by 1-chloro-3-methyl-2butene (prenyl chloride RX) in a two-phase catalytic system is linearly dependent …
Number of citations: 4 link.springer.com
LF Hatch, PR Noyes - Journal of the American Chemical Society, 1957 - ACS Publications
… There is also a 5-fold increase in reactivity between 1 -chloro-3-methyl-2-butene and 1chloro-2,3-dimethyl-2-butene (Table I). Both of these pairs of compounds have a …
Number of citations: 22 pubs.acs.org
LF Hatch, LS Gerhardt - Journal of the American Chemical Society, 1949 - ACS Publications
… This paper reports the preparation of 1-chloro3-methyl-2-butene and its reaction with potassium iodide in acetone, sodium ethoxide in ethanol and itscatalytic hydrolysis by an acid …
Number of citations: 11 pubs.acs.org
Q Shen - Journal of molecular structure, 1990 - Elsevier
… tions were carried out on 1-chloro-3-methyl-2-butene and for comparison ally1 chloride. For … For 1-chloro-3-methyl-2-butene, the torsional angle (t (ClCC=C) of the lowest energy form is …
Number of citations: 5 www.sciencedirect.com
H Kwart, RK Miller - Journal of the American Chemical Society, 1954 - ACS Publications
… When 1 -chloro-3-methyl-2-butene (III) underwent the coupling reaction with magnesium the major product of the reaction was 3,3,6-trimethyl1,5-heptadiene (VIII). The alternative …
Number of citations: 27 pubs.acs.org
IA Esikova, VF Kucherov, BA Rudenko… - Bulletin of the Academy of …, 1979 - Springer
Conclusions 1. The rate of alkylation of acetone by prehnylchloride (PC) increases linearly with an increase in the OH − ion activity and the PC concentration. The fact that the reaction …
Number of citations: 3 link.springer.com
IA Esikova, SS Yufiti - Bulletin of the Academy of Sciences of the USSR …, 1980 - Springer
Conclusions 1. The conditions for the selective formation of prenylacetoacetic ester (I) in the presence of a 50% aqueous K 2 CO 3 solution and triethylbenzylammonium chloride (TEBA …
Number of citations: 1 link.springer.com
YC Lee - 1979 - search.proquest.com
The pyrolysis of cis-1-chloro-2-butene has been studied in the temperature range 564-617 K. The predominant reaction is the elimination of HCl by a pathway that is believed to be …
Number of citations: 2 search.proquest.com
Y Takegami, Y Watanabe, T Mitsudo… - Bulletin of the Chemical …, 1969 - journal.csj.jp
… The reaction of 1-chloro-3-methyl-2-butene and 3-chloro-3-methyl-1-butene gives 2-methyl-2-butene (the major product), 3-methyl-1-butene, and 2-methyl-1-butene. These reactions …
Number of citations: 11 www.journal.csj.jp
S Satoh, H Suginome, M Tokuda - Bulletin of the Chemical Society of …, 1983 - journal.csj.jp
… 1-Chloro-3-methyl2-butene (5) and 3-chloro-3-methyl-1-butene (6) were prepared from isoprene by the described procedure. 5 (43%): bp 107–109C.* 6 (70%): bp 10–12 C/20 mmHg (…
Number of citations: 22 www.journal.csj.jp

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